molecular formula C9H8O3 B015094 2-Acetylbenzoic acid CAS No. 577-56-0

2-Acetylbenzoic acid

Cat. No. B015094
CAS RN: 577-56-0
M. Wt: 164.16 g/mol
InChI Key: QDAWXRKTSATEOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-acetylbenzoic acid and its derivatives involves several key chemical reactions. The compound can be prepared from phthalic anhydride and malonic acid, leading to the formation of o-acetylbenzoic acid, which is then converted into various derivatives through reactions with different amines. This process demonstrates the versatility of 2-acetylbenzoic acid as a precursor for a range of chemical compounds (Huang Jin-guo, 2008).

Molecular Structure Analysis

The molecular structure of 2-acetylbenzoic acid showcases a single type of hydrogen bond within its phthalide form. Molecules of this compound donate and accept one hydrogen bond each, forming sets of puckered ribbons that run along a specific direction without crosslinking to each other. This unique arrangement highlights the compound's distinct molecular geometry and intermolecular interactions (A. Dobson & R. E. Gerkin, 1996).

Chemical Reactions and Properties

2-Acetylbenzoic acid participates in a variety of chemical reactions, contributing to the synthesis of biologically important compounds. For instance, it undergoes reactions to form 2-acetylbenzofurans, which have applications in the synthesis of compounds with significant biological activity. This versatility is a testament to the compound's reactivity and its role in organic synthesis (M. Metwally, B. F. Abdel-Wahab, & G. El‐Hiti, 2010).

Physical Properties Analysis

The physical properties of 2-acetylbenzoic acid, such as its crystalline structure and hydrogen bonding patterns, contribute to its behavior in various chemical contexts. Its structure facilitates the formation of hydrogen-bonded molecular ribbons, which influence the compound's solubility, melting point, and other physical characteristics relevant to its application in chemical synthesis.

Chemical Properties Analysis

The chemical properties of 2-acetylbenzoic acid are characterized by its reactivity with other compounds, leading to the formation of a diverse array of products. Its ability to act as a precursor for the synthesis of complex molecules showcases its importance in organic chemistry. The compound's reactivity is influenced by its molecular structure, including the presence of the acetyl group, which plays a crucial role in its chemical behavior and interactions with other molecules.

Scientific Research Applications

Application 1: Synthesis of Isobenzofuranone and Isoindolobenzoxazinone Derivatives

  • Summary of the Application : 2-Acetylbenzoic acid is used in the synthesis of isobenzofuranone and isoindolobenzoxazinone derivatives . These compounds are widely found in numerous natural products and biologically active compounds . They exhibit significant biological activities and play very important roles in chemical biology and drug discovery .
  • Results or Outcomes : The synthetic utility of this method was further demonstrated by the gram-scale preparation of the desired products and the facile transformations of the resulting products .

Application 2: Component of Hair Dyes

  • Summary of the Application : 2-Acetylbenzoic acid is used as a component of hair dyes .

Application 3: Intermediate for Various Industries

  • Summary of the Application : 2-Acetylbenzoic acid is used as an intermediate in various industries, including pharmaceutical, cosmetics, agrochemical, and food industries .

Safety And Hazards

2-Acetylbenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation76. Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and washing thoroughly after handling76.


Future Directions

A recent study reported the efficient one-pot access to diverse Isobenzofuranone and Isoindolobenzoxazinone derivatives using 2-acylbenzoic acids5. This suggests potential future directions in the synthesis of complex molecules using 2-Acetylbenzoic acid.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specialized chemical databases or consult with a chemist.


properties

IUPAC Name

2-acetylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8O3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDAWXRKTSATEOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00206404
Record name 2-Acetylbenzoic acid
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Molecular Weight

164.16 g/mol
Source PubChem
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Product Name

2-Acetylbenzoic acid

CAS RN

577-56-0
Record name 2-Acetylbenzoic acid
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Synthesis routes and methods I

Procedure details

Heating at 80° to 85° C. of the phthalic anhydride (5) derived from (1) with malonic acid in pyridine affords the o-acetylbenzoic acid (6). ##STR15##
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Synthesis routes and methods II

Procedure details

17.8 Parts of o-propionyl-benzoic acid and 11 parts of o-phenylenediamine are heated for 1 hour in 200 parts of chlorobenzene while distilling off water and chlorobenzene. The excess chlorobenzene is then removed in vacuo and the residue is distilled under high vacuum. The destillate solidifies and is recrystallised from a little ethyl acetate. The pure 4b-ethyl-4b,5-dihydro-11H-benzo[4,5]imidazo[2,1-a]isoindol-11-one of the formula ##STR30## melts at 134°. 4b-methyl-4b,5-dihydro-11H-benzo[4,5]imidazo[2,1-a]isoindol-11-one (M.P. 182.5°) is produced in an analogous manner from o-acetylbenzoic acid and o-phenylenediamine.
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Synthesis routes and methods III

Procedure details

(i) Using the method of Preparation 3, phthalic anhydride and malonic acid gave 2-(1'-oxoethyl)benzoic acid (m.p. 110°) and thence 1-hydroxymethyl-2-(1'-hydroxyethyl)benzene (oil)
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Synthesis routes and methods IV

Procedure details

A stirred mixture of phthalic anhydride (compound of formula (XII)) (2.3 kg, 1 eq) (commercially available), malonic acid (compound of formula (XIII)) (389 g) (commercially available) and triethylamine (3.2 L) were heated to 80° C. Further portions of malonic acid (5×389 g; 1.94 kg total) were charged at 15 minute intervals and the reaction mixture maintained at 80° C. for 10 hrs. 4M hydrochloric acid (12.2 L) was charged and the reaction stirred for a further 30 minutes before being cooled to 25° C. and the resulting slurry filtered. The damp cake was washed with water (2×4 L) before being dried in vacuo at 50° C. to give the title compound (1.73 kg, 68%); 1H NMR (400 MHz, CDCl3): δ 1.97 (3H, s, CH3), 4.13 (1H, br s, OH) 7.52-7.63 (2H, m, CH Ar), 7.69-7.73 (1H, t, CH Ar), 7.84-7.86 (1H, d, CH Ar); 13C NMR (100 MHz, CDCl3) δ 26.0, 106.6, 122.1, 125.4, 126.0, 130.5, 134.8, 149.8 and 169.3.
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68%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
396
Citations
L Santos, A Vargas, M Moreno… - The Journal of …, 2004 - ACS Publications
… In this work, we will focus on 2-acetylbenzoic acid (AB), a … Molecules related to 2-acetylbenzoic acid such as the … In this sense, we have not restricted the study of 2-acetylbenzoic acid to …
Number of citations: 11 0-pubs-acs-org.brum.beds.ac.uk
DE Fixler, JM Newman, RA Lalancette… - … Section E: Structure …, 2010 - scripts.iucr.org
… Unlike both the 3-acetyl and the 4-acetylbenzoic acids, 2-acetylbenzoic acid crystallizes in the phthalide form with a single H-bond betwen the hydroxyl of one molecule and the ketone …
Number of citations: 2 scripts.iucr.org
AJ Dobson, RE Gerkin - Acta Crystallographica Section C: Crystal …, 1996 - scripts.iucr.org
… This study of 2-acetylbenzoic acid is one of a continuing series on hydrogen bonding in carboxylic acids. As expected on the basis of the organic chemical literature, this acid …
Number of citations: 15 scripts.iucr.org
R Nakamura, Y Obora, Y Ishii - Advanced Synthesis & Catalysis, 2009 - Wiley Online Library
… However, 2-methylacetophenone (1c) was a reluctant substrate for the oxidation and afforded a mixture of 2-acetylbenzoic acid (2c) and 3-hydroxy-3-methylphthalide 2c’ which exist as …
AA Pikula, DV Kolechko, VT Panyushkin… - Russian Journal of …, 2013 - Springer
… lanthanide coordination compounds with 2 acetylbenzoic acid and to study their properties. … weighed portion of 2 acetylbenzoic acid (0.1 g, 0.606 mmol), water (5 mL) and aqueous …
J Finkelstein, T Williams, V Toome… - The Journal of Organic …, 1967 - ACS Publications
… ture of 2-acetylbenzoic acid when the infrared spectrum was the criterion used. Grove and Willis2 concluded that 2-acetylbenzoic acid in thesolid state exists in the ring form B, whereas …
Number of citations: 22 0-pubs-acs-org.brum.beds.ac.uk
CH Wang - 1947 - ir.library.oregonstate.edu
Recently this Laboratory prepared the first reported acetyl derivatives of quinazoline (s). The purpose of this synthesis was the Dreparation of an intermediate for the synthesis of amino …
Number of citations: 0 ir.library.oregonstate.edu
JHP Tyman, AA Najam - Spectrochimica Acta Part A: Molecular …, 1977 - Elsevier
… IJnder alkaline conditions in both solvents the chain structure exclusively was present in 2-acetylbenzoic acid and phthalaldehydic acid and a new band appeared due to the -COCH3 …
RP Bell, BG Cox - Journal of the Chemical Society, Perkin …, 1975 - pubs.rsc.org
… Some qualitative information was obtained for the isomerisation of 2-acetylbenzoic acid, but no relaxation process could be detected for 2.2-dimethyl-levulinic acid, probably because …
Number of citations: 1 0-pubs-rsc-org.brum.beds.ac.uk
AR Katritzky, HY He, AK Verma - Tetrahedron: Asymmetry, 2002 - Elsevier
… ,14c and 17a,b were prepared in 78–93% yields with high stereoselectivities (de >99%) by the intermolecular condensations of 2-formylbenzoic acids 10 or 13 or 2-acetylbenzoic acid …

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